molecular formula C7H18Cl2N2 B2998727 (1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride CAS No. 2230913-58-1

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride

Cat. No. B2998727
M. Wt: 201.14
InChI Key: GUBSGFSIPMXYIP-AUCRBCQYSA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and other physical characteristics.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis. The yield and purity of the product are also usually reported.



Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used. The stereochemistry of the molecule (the arrangement of atoms in space) is also determined.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions for the reaction, the reagents used, and the products formed. The mechanism of the reaction (the step-by-step process by which it occurs) is also often studied.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity with other substances is also often studied.


Scientific Research Applications

Nitrogen Heterocycles in Pharmaceuticals

Nitrogen heterocycles are crucial structural components in pharmaceuticals, with 59% of small-molecule drugs containing a nitrogen heterocycle. This review details the most commonly used nitrogen heterocycles in pharmaceuticals, discussing their substitution patterns, common cores, and the impact of unusual structures (Vitaku, Smith, & Njardarson, 2014).

Eco-friendly Synthesis Methods

The study on eco-friendly Biginelli synthesis using (+)-myrtenal as a substrate underlines the importance of chiral aldehydes in synthesizing enantiopure compounds. It highlights the enantiospecific Biginelli reaction as an example of sustainable chemistry in pharmaceutical synthesis (Benincá et al., 2020).

Aromatization Over Catalysts

Research on the aromatization of various hydrocarbons over "nonacidic" platinum-alumina catalysts presents insights into the mechanisms underlying chemical transformations, which can be relevant for developing novel synthesis methods or understanding the reactivity of similar diamine compounds (Pines & Nogueira, 1981).

Nitrosamines in Water Technology

The review on nitrosamines, including NDMA, in water technology discusses their formation, occurrence, and methods for removal. This is pertinent for understanding environmental impacts and safety considerations of chemical compounds (Nawrocki & Andrzejewski, 2011).

Liquid Crystal Dimers and Phase Behavior

A study on methylene-linked liquid crystal dimers explores their transitional properties and phases, including the twist-bend nematic phase. Such research can be relevant to materials science, particularly in the design of new materials with specific optical or electronic properties (Henderson & Imrie, 2011).

Safety And Hazards

This involves studying the toxicity of the compound and any risks associated with its use. It includes determining safe handling procedures and appropriate disposal methods.


Future Directions

This involves suggesting areas for further research. It could include improving the synthesis of the compound, studying its reactions with other substances, or investigating its potential uses.


properties

IUPAC Name

(1S,3R)-3-N,3-N-dimethylcyclopentane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-9(2)7-4-3-6(8)5-7;;/h6-7H,3-5,8H2,1-2H3;2*1H/t6-,7+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBSGFSIPMXYIP-AUCRBCQYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CC[C@@H](C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-N,3-N-Dimethylcyclopentane-1,3-diamine;dihydrochloride

CAS RN

2230913-58-1
Record name rac-(1R,3S)-N1,N1-dimethylcyclopentane-1,3-diamine dihydrochloride
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